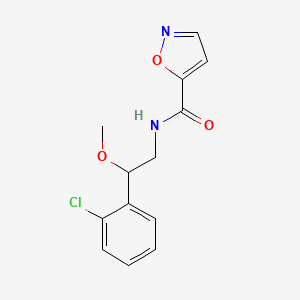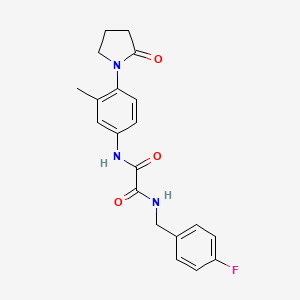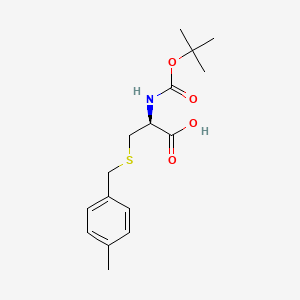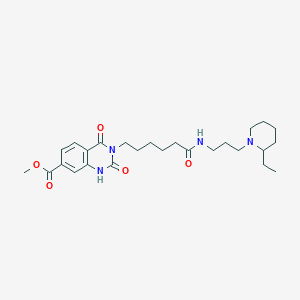
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Features
1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione, as a pyrazolyl-phthalazine-dione derivative, can be synthesized through a one-pot multicomponent reaction, as demonstrated in the study of pyrazolyl-phthalazine-dione derivatives (PPDs). This synthesis highlights the efficiency of using ionic liquids as catalysts and has been explored for its structural features and intermolecular interactions (Simijonović et al., 2018).
Anticancer Potential
Research has shown that derivatives similar to this compound possess potential anticancer properties. For example, pyrano[2,3-f]chromene-4,8-dione derivatives have been evaluated against various human cancer cell lines, demonstrating significant anticancer activities (Hongshuang et al., 2017).
Antioxidative Activity
The antioxidative properties of pyrazolyl-phthalazine-diones have been studied, showing that certain derivatives exhibit significant radical scavenging abilities. This antioxidative potential is particularly pronounced in compounds with catechol motifs (Simijonović et al., 2018).
Electrochemical and Spectroelectrochemical Characterization
Studies on related pyrazine derivatives have explored their electrochemical and spectroelectrochemical properties. These studies are crucial for understanding the electronic structure and potential applications of these compounds in fields like electrochromic materials (Zhao et al., 2014).
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-7-16-8-9-17(15(19)14(16)18)12-10-11(2)5-6-13(12)20-3/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSYNFMXWTWQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)
![Methyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3000856.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)



![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)



![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

